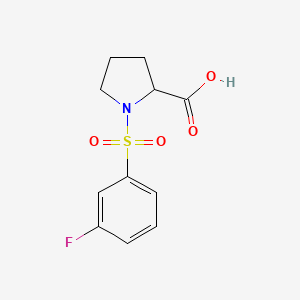

((3-Fluorophenyl)sulfonyl)proline

Overview

Description

((3-Fluorophenyl)sulfonyl)proline is a proline derivative . It has a CAS Number of 1101743-81-0 and a molecular weight of 273.28 . Its IUPAC name is 1-[(3-fluorophenyl)sulfonyl]proline .

Synthesis Analysis

While specific synthesis methods forThis compound were not found, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Pyrrolidine rings, which are present in proline derivatives, can be synthesized from different cyclic or acyclic precursors . Molecular Structure Analysis

The molecular formula ofThis compound is C11H12FNO4S . The InChI code is 1S/C11H12FNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15) . Physical and Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as density, melting point, and boiling point were not available .

Scientific Research Applications

Catalysis and Synthesis

The compound (3-Fluorophenyl)sulfonyl)proline has potential applications in catalysis and organic synthesis. For instance, L-proline-catalyzed reactions, such as three-component domino annulations, have been used to synthesize highly substituted thienothiopyran derivatives with multiple stereocenters in a regio- and diastereoselective manner. These processes involve complex reaction sequences that create several C-C bonds and stereocenters in a single operation, indicating the utility of proline and its derivatives in facilitating intricate synthetic transformations (Indumathi, Perumal, & Menéndez, 2010).

Molecular Recognition and Drug Design

In drug design and molecular recognition, modifications to proline, such as hydroxylation and fluorination, significantly affect its molecular properties. These modifications alter the proline ring's pucker and the amide bond's cis/trans ratio, impacting how proline-containing molecules are recognized by biological systems. The study of fluoro-hydroxyprolines, which contain both hydroxylation and fluorination modifications, provides insight into the stereochemistry-dependent effects on molecular recognition, potentially guiding the design of more selective and potent therapeutic agents (Testa et al., 2018).

Organocatalysis

Proline and its derivatives, such as proline sulfonamides, play a significant role in organocatalysis. They catalyze highly enantioselective and diastereoselective C-C bond-forming reactions, including aldol reactions, Mannich reactions, and more. This demonstrates the versatility of proline-based catalysts in asymmetric synthesis, making them valuable tools in the synthesis of complex organic molecules with precise stereocontrol (Yang & Carter, 2010).

Antimicrobial Activity

Proline derivatives have also been explored for their antimicrobial activity. Sulfonamides and carbamates derived from proline and its intermediates have shown good to potent antimicrobial properties against a range of bacterial and fungal strains. This indicates the potential of proline-based compounds in developing new antimicrobial agents with varying mechanisms of action (Janakiramudu et al., 2017).

Fluorescent Labeling and Analytical Applications

Proline and its derivatives can be used in fluorescent labeling for the analytical determination of biomolecules. The development of fluorescent derivatization reagents based on proline structures enables the sensitive and selective detection of amino acids, peptides, and proteins in complex biological samples. This application is crucial in bioanalytical chemistry for studying biological processes and disease diagnostics (Teng et al., 2016).

Future Directions

While specific future directions for ((3-Fluorophenyl)sulfonyl)proline were not found, there is ongoing research in the synthesis of sulfonyl fluorides using fluorosulfonyl radicals . Additionally, the pyrrolidine ring, which is present in proline derivatives, is widely used in medicinal chemistry, suggesting potential future applications in drug discovery .

Mechanism of Action

Target of Action

It’s known that the pyrrolidine ring, a core structure in proline derivatives, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to interact with targets in a way that depends on the spatial orientation of substituents, leading to different biological profiles of drug candidates .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways .

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSYMBNMDIWYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

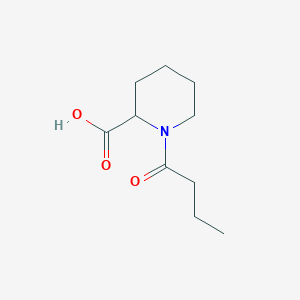

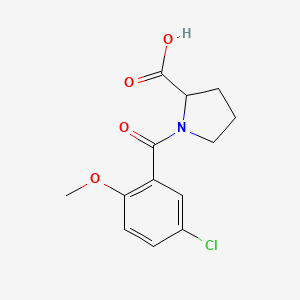

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)

![N-[(4-chlorophenyl)(cyano)methyl]acetamide](/img/structure/B3081352.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)